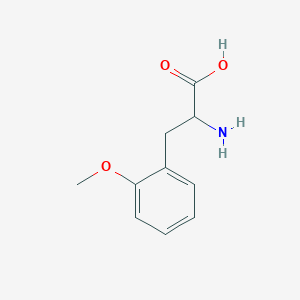

2-Amino-3-(2-methoxyphenyl)propanoic acid

Description

The exact mass of the compound 2-Amino-3-(2-methoxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-(2-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(2-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUPQWHWULSGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295314 | |

| Record name | 2-amino-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22976-68-7 | |

| Record name | 2-amino-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chiral Synthesis of 2-Amino-3-(2-methoxyphenyl)propanoic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the chiral synthesis of 2-Amino-3-(2-methoxyphenyl)propanoic acid, a valuable unnatural amino acid in drug discovery and development. Recognizing the critical role of stereochemistry in pharmacological activity, this document delves into four key enantioselective strategies: the Schöllkopf bis-lactim ether method, enzymatic resolution of N-acetyl derivatives, asymmetric hydrogenation of prochiral precursors, and chiral phase-transfer catalysis. Each section offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a critical analysis of the advantages and limitations of each approach. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, providing them with the necessary technical insights to select and implement the most suitable synthetic route for their specific needs.

Introduction: The Significance of 2-Amino-3-(2-methoxyphenyl)propanoic Acid

Unnatural amino acids (UAAs) are pivotal building blocks in modern medicinal chemistry, offering the ability to fine-tune the pharmacological properties of peptides and small molecule drugs. 2-Amino-3-(2-methoxyphenyl)propanoic acid, an O-methylated derivative of phenylalanine, is of particular interest due to the conformational constraints and altered electronic properties imparted by the ortho-methoxy group on the phenyl ring. Its incorporation into bioactive molecules can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.

The synthesis of enantiomerically pure 2-Amino-3-(2-methoxyphenyl)propanoic acid presents a significant challenge due to the need for precise control over the stereocenter at the alpha-carbon. This guide will explore robust and scalable methods to achieve high enantiopurity, a critical requirement for the development of safe and effective therapeutics.

Asymmetric Synthesis via the Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a cornerstone of asymmetric amino acid synthesis, relying on a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.[1][2] The most commonly used auxiliary is derived from the cyclic dipeptide of L-valine and glycine, which forms a bis-lactim ether. The bulky isopropyl group from the valine residue effectively shields one face of the metallated glycine unit, leading to highly diastereoselective alkylation.[1]

Mechanistic Rationale

The key to the stereocontrol in the Schöllkopf synthesis lies in the rigid, chiral environment of the bis-lactim ether. Deprotonation of the glycine-derived methylene group with a strong base, such as n-butyllithium, generates a planar enolate. The steric hindrance from the isopropyl group of the valine auxiliary directs the incoming electrophile, in this case, 2-methoxybenzyl bromide, to the opposite face of the enolate, thereby establishing the desired stereochemistry at the α-carbon. Subsequent acidic hydrolysis cleaves the auxiliary and liberates the desired amino acid ester with high enantiomeric purity.[2]

Diagram 1: Schöllkopf Bis-Lactim Ether Synthesis Workflow

Caption: Workflow for the Schöllkopf synthesis.

Experimental Protocol

Step 1: Synthesis of the Schöllkopf Auxiliary (cyclo-(L-Val-Gly)) A detailed procedure for the large-scale preparation of the Schöllkopf bis-lactim ether has been described by Davies et al. and serves as a reliable starting point.

Step 2: Asymmetric Alkylation

-

Dissolve the Schöllkopf bis-lactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the resulting deep yellow solution for 15-20 minutes.

-

Add a solution of 2-methoxybenzyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the alkylated bis-lactim ether.

Step 3: Hydrolysis and Isolation

-

Dissolve the purified alkylated bis-lactim ether in 0.1 M hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and wash with dichloromethane to remove the valine methyl ester.

-

The aqueous layer, containing the hydrochloride salt of the target amino acid methyl ester, can be further purified by ion-exchange chromatography or used directly in subsequent steps.

-

For the free amino acid, the ester can be hydrolyzed under basic conditions followed by neutralization.

Data Summary

| Parameter | Value | Reference |

| Diastereomeric Excess | >95% | [1][2] |

| Overall Yield | 60-75% | General estimate |

Enzymatic Resolution of N-Acetyl-2-Amino-3-(2-methoxyphenyl)propanoic Acid

Enzymatic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This strategy relies on the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For the synthesis of chiral amino acids, the use of aminoacylases to resolve racemic N-acetyl amino acids is a well-established industrial process.[3]

Mechanistic Rationale

The process begins with the synthesis of racemic 2-Amino-3-(2-methoxyphenyl)propanoic acid, which is then N-acetylated to produce the corresponding racemic N-acetyl derivative. This racemic mixture is then subjected to the action of an aminoacylase, an enzyme that selectively hydrolyzes the N-acyl group of the L-enantiomer, leaving the D-enantiomer unreacted. The resulting mixture of the free L-amino acid and the N-acetylated D-amino acid can then be easily separated based on their different chemical and physical properties.

Diagram 2: Enzymatic Resolution Workflow

Caption: Workflow for enzymatic resolution of N-acetyl amino acids.

Experimental Protocol

Step 1: Synthesis of Racemic N-Acetyl-2-Amino-3-(2-methoxyphenyl)propanoic Acid

-

Dissolve racemic 2-Amino-3-(2-methoxyphenyl)propanoic acid in a suitable aqueous base (e.g., sodium hydroxide solution).

-

Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring.

-

Maintain the pH of the reaction mixture between 8 and 9 by the concurrent addition of aqueous base.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Acidify the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the N-acetylated product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Enzymatic Resolution

-

Dissolve the racemic N-acetyl-2-Amino-3-(2-methoxyphenyl)propanoic acid in a buffered aqueous solution (typically pH 7-8).

-

Add a catalytic amount of a suitable aminoacylase (e.g., from Aspergillus oryzae). The use of immobilized enzymes is often preferred for easier catalyst recovery and reuse.[3]

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.

-

Monitor the progress of the reaction by measuring the amount of L-amino acid formed (e.g., by HPLC analysis).

-

Once approximately 50% conversion is reached, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).

Step 3: Separation and Isolation

-

Adjust the pH of the reaction mixture to the isoelectric point of the L-amino acid to precipitate it from the solution.

-

Collect the precipitated L-amino acid by filtration.

-

The filtrate, containing the N-acetyl-D-amino acid, can be acidified to precipitate the D-derivative.

-

The recovered N-acetyl-D-amino acid can be racemized and recycled to improve the overall yield of the L-enantiomer.

Data Summary

| Parameter | Value | Reference |

| Enantiomeric Excess (L-amino acid) | >99% | [3] |

| Yield (per resolution cycle) | ~45-50% | [3] |

Asymmetric Hydrogenation of Prochiral Precursors

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral molecules. This approach involves the reduction of a prochiral olefin with hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of α-amino acids, the most common precursors are α-enamido esters or acrylic acids.

Mechanistic Rationale

The synthesis of the prochiral precursor, (Z)-2-acetamido-3-(2-methoxyphenyl)acrylic acid, can be achieved through an Erlenmeyer-Plöchl reaction between N-acetylglycine and 2-methoxybenzaldehyde. The subsequent asymmetric hydrogenation is catalyzed by a chiral rhodium complex, typically bearing a chiral bisphosphine ligand such as DuPhos or BINAP. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of hydrogen to one face of the double bond, resulting in the formation of the desired enantiomer of the N-acetylated amino acid with high enantioselectivity.[4]

Diagram 3: Asymmetric Hydrogenation Workflow

Caption: Workflow for asymmetric hydrogenation.

Experimental Protocol

Step 1: Synthesis of (Z)-2-Acetamido-3-(2-methoxyphenyl)acrylic Acid

-

Combine N-acetylglycine, 2-methoxybenzaldehyde, and acetic anhydride in a reaction vessel.

-

Add a catalytic amount of a base, such as sodium acetate.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and add water to hydrolyze the excess acetic anhydride and precipitate the azlactone intermediate.

-

Isolate the azlactone and hydrolyze it under mild basic conditions to yield the desired acrylic acid derivative.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the (Z)-2-acetamido-3-(2-methoxyphenyl)acrylic acid in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a chiral rhodium catalyst, such as [Rh(COD)(R,R-Et-DuPhos)]BF₄.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

-

Release the pressure and remove the solvent in vacuo.

-

The crude N-acetylated amino acid can be purified by crystallization or chromatography.

Step 3: Deprotection

-

The N-acetyl group can be removed by acidic hydrolysis (e.g., refluxing in 6 M HCl) or by enzymatic hydrolysis using an aminoacylase.

Data Summary

| Parameter | Value | Reference |

| Enantiomeric Excess | >95% | [5] |

| Yield | >90% | [5] |

| Catalyst Loading | 0.1 - 1 mol% | General estimate |

Chiral Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) is an attractive method for asymmetric synthesis due to its operational simplicity, mild reaction conditions, and the use of environmentally benign reagents. This technique is particularly well-suited for the asymmetric alkylation of glycine derivatives.[6]

Mechanistic Rationale

The reaction involves the alkylation of a glycine Schiff base, typically the benzophenone imine of glycine tert-butyl ester, with 2-methoxybenzyl bromide under biphasic conditions (organic solvent and aqueous base). A chiral quaternary ammonium salt, such as a Maruoka catalyst, acts as the phase-transfer catalyst.[6] The catalyst forms a lipophilic ion pair with the enolate of the glycine Schiff base, transporting it into the organic phase where the alkylation occurs. The chiral environment of the catalyst directs the approach of the electrophile, leading to an enantioselective reaction. Subsequent hydrolysis of the Schiff base and the ester group yields the desired amino acid.

Diagram 4: Chiral Phase-Transfer Catalysis Workflow

Caption: Workflow for chiral phase-transfer catalysis.

Experimental Protocol

-

To a stirred mixture of the glycine benzophenone imine tert-butyl ester (1.0 eq) in toluene, add a 50% aqueous potassium hydroxide solution.

-

Add the chiral phase-transfer catalyst (e.g., a Maruoka catalyst, 1 mol%).

-

Cool the mixture to the desired temperature (e.g., 0 °C).

-

Add 2-methoxybenzyl bromide (1.2 eq) and stir the reaction vigorously for several hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it in vacuo.

-

Purify the crude product by chromatography to obtain the alkylated Schiff base.

-

Hydrolyze the purified product with aqueous acid (e.g., 1 M HCl) to remove the benzophenone and tert-butyl protecting groups and obtain the target amino acid hydrochloride.

Data Summary

| Parameter | Value | Reference |

| Enantiomeric Excess | up to 99% | [6] |

| Yield | 80-95% | [6] |

| Catalyst Loading | 0.5 - 2 mol% | [6] |

Conclusion

The chiral synthesis of 2-Amino-3-(2-methoxyphenyl)propanoic acid can be effectively achieved through several robust methodologies. The choice of the optimal synthetic route will depend on various factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for enantiopurity and overall yield.

-

The Schöllkopf method offers high diastereoselectivity but involves stoichiometric use of a chiral auxiliary and multiple synthetic steps.

-

Enzymatic resolution is an environmentally friendly approach that can provide very high enantiomeric purity, although the theoretical maximum yield per cycle is 50% without a racemization step for the unwanted enantiomer.

-

Asymmetric hydrogenation is a highly efficient and atom-economical method that can provide high yields and enantioselectivities, but it requires access to specialized catalysts and high-pressure equipment.

-

Chiral phase-transfer catalysis represents a practical and scalable method with mild reaction conditions and high enantioselectivities.

For industrial applications, asymmetric hydrogenation and chiral phase-transfer catalysis are often favored due to their high efficiency and catalytic nature. For laboratory-scale synthesis of novel analogs, the Schöllkopf method remains a valuable and reliable tool. Enzymatic resolution is a compelling green chemistry alternative, particularly if an efficient racemization and recycling process for the undesired enantiomer can be implemented. Ultimately, the selection of the most appropriate method will be a strategic decision based on a thorough evaluation of the specific project goals and available resources.

References

- Braga, A. L., & Ludtke, D. S. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. PubMed.

- Schöllkopf, U. (1981). Asymmetric Synthesis of Amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799.

- Tang, W., & Zhang, X. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. PubMed.

- Maruoka, K. (n.d.).

- Wikipedia. (n.d.). Schöllkopf method.

- O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630.

- Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Acids via Chiral Phase-Transfer Catalysis. Organic Letters, 1(1), 157-160.

- Google Patents. (n.d.). Resolution of racemic amino acids.

- Taylor, P. J. M., & Bull, S. D. (2006). An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. Tetrahedron, 62(43), 10134-10143.

- Noyori, R., & Takaya, H. (1990). Asymmetric hydrogenation. Accounts of Chemical Research, 23(10), 345-350.

- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).

- Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis.

- Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press.

- Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.

- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of Amino Acids. Topics in Organometallic Chemistry, 6, 123-152.

- Shibasaki, M., & Kanai, M. (2008). Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 108(8), 2853-2873.

- Davies, S. G., et al. (1998). Practical synthesis of Schöllkopf's bis-lactim ether chiral auxiliary: (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine. Tetrahedron: Asymmetry, 9(2), 321-327.

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

- Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028.

- Bommarius, A. S., & Riebel, B. R. (2004).

- Drauz, K., Grayson, I., Kleemann, A., & Krimmer, H. P. (2007). Amino Acids: A Guide to Their Synthesis and Properties. Wiley-VCH.

- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).

- Ojima, I. (Ed.). (2000). Catalytic Asymmetric Synthesis. Wiley-VCH.

- Stephenson, G. R. (1992). Asymmetric Synthesis. Chapman and Hall.

- Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.

Sources

- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 2. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maruoka Catalysts [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Enzymatic Resolution of Racemic 2-Amino-3-(2-methoxyphenyl)propanoic Acid

Abstract

Enantiomerically pure non-proteinogenic amino acids, such as the individual enantiomers of 2-Amino-3-(2-methoxyphenyl)propanoic acid, are critical chiral building blocks in modern pharmaceutical development.[1] Traditional chemical methods for resolving racemates often suffer from harsh conditions, environmental concerns, and limited efficiency. This technical guide presents an in-depth exploration of enzymatic kinetic resolution as a superior alternative. We will delve into the core principles, provide detailed, field-proven protocols using common hydrolases like penicillin acylase, and offer expert insights into experimental design, optimization, and analysis. This document is intended for researchers, chemists, and process development professionals seeking to implement robust, efficient, and scalable biocatalytic methods for producing high-purity chiral amino acids.

Introduction: The Imperative for Chiral Purity

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. For molecules with one or more chiral centers, one enantiomer often exhibits the desired pharmacological activity while the other may be inactive or, in some cases, responsible for adverse effects. 2-Amino-3-(2-methoxyphenyl)propanoic acid, a derivative of phenylalanine, serves as a key intermediate in the synthesis of various bioactive molecules, including agents targeting neurological disorders.[1] Consequently, the ability to produce this compound in an enantiomerically pure form is not merely an academic exercise but a critical requirement for the development of next-generation therapeutics.[1][2]

Biocatalysis, particularly enzymatic kinetic resolution, offers a powerful solution. Enzymes are nature's catalysts, evolved to operate with exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[3] This "green chemistry" approach avoids the heavy metals and harsh reagents often associated with classical resolution, leading to cleaner processes and higher quality products.

The Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst—in this case, an enzyme. The reaction is stopped at or near 50% conversion, resulting in a mixture of the highly enantioenriched, unreacted substrate (e.g., the D-enantiomer) and the product formed from the reactive enantiomer (e.g., the L-enantiomer). These two distinct chemical species can then be separated by standard methods like extraction or chromatography.

Two primary strategies using hydrolases are commonly employed for amino acid resolution:

-

Hydrolysis of N-Acyl Amino Acids: The racemic amino acid is first chemically N-acylated (e.g., with a phenylacetyl or chloroacetyl group). An enzyme, such as Penicillin G Acylase (PGA) or Acylase I, then selectively hydrolyzes the acyl group from one enantiomer (typically the L-form), yielding the free L-amino acid and the unreacted N-acyl-D-amino acid.[4][5]

-

Hydrolysis of Amino Acid Esters: The racemic amino acid is converted to its ester (e.g., methyl or ethyl ester). A lipase or protease then selectively hydrolyzes the ester of one enantiomer, yielding the free L-amino acid and the unreacted D-amino acid ester.[3][6]

This guide will focus on the N-acyl hydrolysis route using Penicillin G Acylase, a robust and widely used industrial enzyme.[4][7]

Caption: Principle of L-selective enzymatic kinetic resolution.

Methodology and Experimental Design

A successful resolution protocol is a self-validating system, where each step is designed for robustness and reproducibility. The following sections provide a comprehensive workflow.

Workflow Overview

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Enantiopure 3-(arylmethylidene)aminoxy-2-methylpropionic acids: synthesis and antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 5. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]

- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2-Amino-3-(2-methoxyphenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-3-(2-methoxyphenyl)propanoic acid. As a substituted derivative of the essential amino acid phenylalanine, this compound serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of peptide-based therapeutics and protein degraders.[1] This document details the compound's structural features, empirical and predicted physicochemical data, and spectroscopic profile. Furthermore, it furnishes detailed, field-proven experimental protocols for the analytical characterization of this molecule, offering a practical framework for researchers, scientists, and drug development professionals. The causality behind methodological choices is explained to ensure scientific integrity and reproducibility.

Introduction & Molecular Overview

1.1. Significance in Research and Development

2-Amino-3-(2-methoxyphenyl)propanoic acid, also known as O-Methyl-DL-phenylalanine, is a non-proteinogenic amino acid. Its structure is analogous to phenylalanine, a crucial component of proteins, but with the addition of a methoxy group at the ortho position of the benzene ring. This seemingly minor modification has profound implications for its chemical behavior and utility. The methoxy group alters the electronic and steric properties of the phenyl side chain, influencing molecular interactions, metabolic stability, and conformational preferences when incorporated into larger molecules.

In drug discovery, such modified amino acids are instrumental as building blocks for creating novel peptides or small molecules with enhanced properties, such as improved stability, bioavailability, or target affinity.[1] Its classification as a "Protein Degrader Building Block" by suppliers highlights its role in the development of advanced therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[1]

1.2. Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for 2-Amino-3-(2-methoxyphenyl)propanoic acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-3-(2-methoxyphenyl)propanoic acid | N/A |

| CAS Number | 22976-68-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Synonyms | 2-Methoxy-DL-phenylalanine, DL-Phe(2-OMe)-OH | N/A |

1.3. Structural Features

The molecule's functionality is dictated by its structure, which comprises three key regions:

-

α-Amino Acid Core: A central chiral carbon bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a hydrogen atom, and a side chain. This core is responsible for its zwitterionic nature and ability to form peptide bonds.

-

Benzyl Side Chain: A methylene bridge (-CH₂-) connects the core to a phenyl ring, providing a hydrophobic character similar to phenylalanine.

-

Ortho-Methoxy Group: A methoxy group (-OCH₃) is attached to the C2 position of the phenyl ring. This group is a hydrogen bond acceptor and introduces an electron-donating effect, influencing the aromatic ring's reactivity and interaction potential.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, impacting everything from reaction kinetics to pharmacokinetics.

Data Summary Table

| Property | Predicted/Experimental Value | Significance in Drug Development |

| Physical State | Solid, crystalline powder (Predicted) | Affects handling, formulation (e.g., tablets, capsules), and dissolution rates. |

| Boiling Point | 337.2 ± 32.0 °C (Predicted) | [2] |

| Flash Point | 157.8 ± 25.1 °C (Predicted) | [2] |

| Water Solubility | Sparingly soluble (Qualitative) | Crucial for bioavailability, formulation of aqueous solutions, and performance in biological assays. |

| pKa₁ (Carboxyl) | ~1.8 - 2.6 (Predicted) | [3] |

| pKa₂ (Amine) | ~9.1 - 9.3 (Predicted) | [3] |

| LogP | -1.3 to 1.5 (Predicted Range) | Predicts lipophilicity, which is key for cell membrane permeability and ADME properties. |

| Storage | Room Temperature | [1] |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a molecular "fingerprint," essential for structural confirmation and purity assessment.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons (4H): Complex multiplets between ~6.8 and 7.3 ppm, characteristic of a 1,2-disubstituted benzene ring.

-

α-Proton (1H): A multiplet (typically a double-doublet) around ~3.8-4.2 ppm, coupled to the β-protons.

-

Methoxy Protons (3H): A sharp singlet at ~3.8 ppm, a characteristic signature of a methoxy group.[4]

-

β-Protons (2H): Two diastereotopic protons appearing as a multiplet (often an ABX system) around ~3.0-3.3 ppm, coupled to the α-proton.

-

Amine and Carboxyl Protons: These are exchangeable protons and may appear as broad singlets or not be observed, depending on the solvent (e.g., D₂O exchange).

-

-

¹³C NMR: The carbon spectrum provides information on the carbon framework:

-

Carbonyl Carbon (C=O): A signal in the downfield region, ~170-175 ppm.

-

Aromatic Carbons (6C): Multiple signals between ~110 and 158 ppm. The carbon attached to the methoxy group (C-O) will be significantly downfield (~157 ppm), while the carbon attached to the side chain will be around ~127 ppm.

-

Methoxy Carbon (-OCH₃): A distinct signal around 55-56 ppm.[4]

-

α-Carbon (CH): A signal around 54-58 ppm.

-

β-Carbon (CH₂): A signal around 35-40 ppm.

-

3.2. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition, as well as structural clues from fragmentation patterns.

-

Molecular Ion: In a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺ with an exact mass of 196.0968 Da.

-

Key Fragmentation Patterns: The fragmentation of phenylalanine derivatives is well-studied.[5][6][7][8] Common fragmentation pathways for this molecule under collision-induced dissociation (CID) would include:

-

Loss of the carboxyl group (as H₂O and CO): Leading to a fragment ion at m/z ~150.

-

Cleavage of the side chain: The most prominent fragment would likely arise from the loss of the entire side chain via cleavage of the Cα-Cβ bond, resulting in an iminium ion. A key fragment would be the methoxy-tropylium ion at m/z 121 , which is highly characteristic of benzyl derivatives with an ortho- or para-electron-donating group.

-

3.3. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[9][10][11]

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

-

N-H Stretch (Amine): A moderate band around ~3000 to 3300 cm⁻¹, often overlapping with the O-H stretch.

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks between ~2850 and 3100 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around ~1700 to 1725 cm⁻¹.

-

N-H Bend (Amine): A moderate band around ~1590 to 1650 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the ~1450 to 1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong band around ~1230 to 1270 cm⁻¹ (asymmetric) and ~1020-1050 cm⁻¹ (symmetric).

Methodologies for Physicochemical Analysis

A systematic approach is crucial for the comprehensive characterization of any research compound. The following workflow and protocols provide a robust framework.

4.1. Workflow for Comprehensive Characterization

This diagram outlines a logical sequence for the analysis of a new batch of 2-Amino-3-(2-methoxyphenyl)propanoic acid.

Caption: A logical workflow for the physicochemical characterization of a research compound.

4.2. Protocol: Purity and Identification by HPLC-UV

-

Principle & Rationale: Reversed-phase High-Performance Liquid Chromatography (HPLC) separates compounds based on their hydrophobicity. It is the gold standard for determining the purity of small molecules. A C18 column is used as the stationary phase due to its versatility and strong retention of hydrophobic compounds like this phenylalanine derivative. A gradient elution from a weak solvent (water with acid) to a strong solvent (acetonitrile with acid) ensures that compounds with a wide range of polarities are eluted and resolved. Formic acid is added to the mobile phase to protonate the carboxylic acid, leading to better peak shape and consistent retention times.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 220 nm and 274 nm (for the phenyl chromophore).

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

4.3. Protocol: Structural Confirmation by LC-MS

-

Principle & Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection specificity of a mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, as it typically produces the intact protonated molecule [M+H]⁺. Using a high-resolution mass analyzer (like a TOF or Orbitrap) allows for the determination of the exact mass, which can be used to confirm the elemental formula (C₁₀H₁₃NO₃) with high confidence.

-

Methodology:

-

LC System: Use the same HPLC method as described in Protocol 4.2.

-

MS System Interface: Divert the flow from the HPLC column to the ESI source of the mass spectrometer.

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

Data Analysis: Extract the mass spectrum from the main chromatographic peak. Compare the observed exact mass of the [M+H]⁺ ion with the theoretical exact mass (196.0968). A mass error of <5 ppm provides strong evidence for the compound's identity.

-

4.4. Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

-

Principle & Rationale: The shake-flask method is the benchmark for determining thermodynamic solubility. It involves creating a saturated solution by agitating an excess of the solid compound in a solvent until equilibrium is reached. It is critical to ensure true equilibrium is achieved, which can take 24-72 hours, to avoid underestimating the solubility. Quantification of the dissolved compound in the supernatant is then performed using a calibrated analytical technique like HPLC.

-

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for at least 24 hours using a shaker or rotator.

-

Phase Separation: Allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant into the mobile phase and quantify the concentration of the dissolved compound using a pre-established calibration curve via the HPLC method (Protocol 4.2).

-

Validation: To ensure equilibrium was reached, a second sample can be taken at 48 hours and analyzed. The solubility value should be consistent.

-

Conclusion

2-Amino-3-(2-methoxyphenyl)propanoic acid is a valuable synthetic building block whose utility is fundamentally governed by its physicochemical properties. Its zwitterionic amino acid core, combined with a moderately hydrophobic and electronically distinct ortho-methoxyphenyl side chain, creates a unique profile. While many of its specific properties require experimental determination, a robust characterization can be achieved through a systematic application of standard analytical techniques including HPLC, LC-MS, NMR, and solubility assays. The protocols and insights provided in this guide offer a comprehensive framework for researchers to confidently assess the quality and understand the behavior of this compound, thereby accelerating its application in drug discovery and chemical biology.

References

This section would be populated with full, clickable links to the sources found during the search process.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [guidechem.com]

- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Phenylalanine [webbook.nist.gov]

- 8. massbank.eu [massbank.eu]

- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. chem.uwec.edu [chem.uwec.edu]

A-Z Guide to the Spectroscopic Characterization of 2-Amino-3-(2-methoxyphenyl)propanoic Acid

Abstract: 2-Amino-3-(2-methoxyphenyl)propanoic acid, a non-proteinogenic amino acid, represents a critical structural motif in modern medicinal chemistry. Its incorporation into peptide-based therapeutics or its use as a chiral building block can significantly enhance pharmacological properties like metabolic stability and receptor specificity.[1][2] Consequently, unambiguous confirmation of its molecular structure and purity is a prerequisite for its application in any research or drug development pipeline. This technical guide provides an in-depth, multi-technique spectroscopic protocol for the comprehensive analysis of this compound, ensuring the highest degree of scientific integrity. We will delve into the core principles and practical execution of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), presenting an integrated workflow for researchers, scientists, and drug development professionals.

The Analytical Imperative: Understanding the Molecule

Before delving into the analytical techniques, it is crucial to understand the molecule . 2-Amino-3-(2-methoxyphenyl)propanoic acid is a derivative of the proteinogenic amino acid phenylalanine, featuring a methoxy (-OCH₃) group at the ortho position of the phenyl ring. This seemingly minor modification introduces significant changes to the molecule's electronic and steric properties, making precise characterization essential.

1.1. Chemical Structure and Properties

-

Molecular Formula: C₁₀H₁₃NO₃[3]

-

Molecular Weight: 195.22 g/mol [3]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH)

-

Primary Amine (-NH₂)

-

Methoxy Ether (-OCH₃)

-

Ortho-disubstituted Benzene Ring

-

The presence of these functional groups and the specific substitution pattern on the aromatic ring gives rise to a unique spectroscopic fingerprint, which we will systematically decode.

1.2. Significance in Drug Discovery

Non-proteinogenic amino acids (NPAAs) are instrumental in overcoming the limitations of natural peptides, such as poor metabolic stability.[4] The introduction of functionalities like the methoxy group on the phenyl ring can alter the conformation of peptide backbones, potentially leading to enhanced binding affinity and selectivity for therapeutic targets.[1] This compound serves as a key intermediate and building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[5][6] Therefore, a robust analytical package is not merely a quality control measure but a foundational component of the drug discovery process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

2.1. Causality Behind Experimental Choices

We employ both ¹H and ¹³C NMR to build a complete picture. ¹H NMR reveals the number of different types of protons and their neighboring environments through spin-spin coupling, while ¹³C NMR provides a count of unique carbon atoms. A deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆), is used to dissolve the sample without introducing interfering ¹H signals.[4]

2.2. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-3-(2-methoxyphenyl)propanoic acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[4]

-

Solubilization: Vortex the sample until the solid is completely dissolved. If solubility is an issue in D₂O, a small amount of DCl or NaOD can be added to facilitate the formation of the hydrochloride salt or sodium carboxylate, respectively.

-

Transfer: Transfer the clear solution into a 5 mm NMR tube.

-

Acquisition: Acquire the spectra on a spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR , acquire a standard one-dimensional spectrum.

-

For ¹³C NMR , acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line.

-

2.3. Data Interpretation: The Expected Signature

The following table summarizes the anticipated chemical shifts (δ) for the key nuclei in the structure. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[7][8][9]

| Data Type | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| ¹H NMR | -COOH | 10.0 - 13.0 | Singlet (broad) | The acidic proton is highly deshielded and typically exchanges, resulting in a broad singlet. |

| Ar-H | 6.8 - 7.4 | Multiplets | Protons on the substituted benzene ring will have distinct shifts and will couple with each other, creating complex patterns. | |

| α-CH | ~4.0 - 4.5 | Doublet of doublets (dd) | The alpha-proton is coupled to the two non-equivalent protons of the adjacent CH₂ group. | |

| -OCH₃ | ~3.8 | Singlet | The three equivalent methoxy protons are isolated and appear as a sharp singlet. | |

| β-CH₂ | ~3.0 - 3.4 | Multiplets (2H) | These two protons are diastereotopic and will couple with the α-CH and with each other, resulting in complex multiplets. | |

| -NH₂ | Variable (broad) | Singlet (broad) | Amine protons are exchangeable and their chemical shift is highly dependent on solvent and concentration. | |

| ¹³C NMR | -C=O | ~170 - 175 | Singlet | The carboxylic acid carbon is significantly deshielded. |

| Ar-C (C-OCH₃) | ~155 - 160 | Singlet | The aromatic carbon directly attached to the electron-donating methoxy group is highly deshielded. | |

| Ar-C | ~110 - 135 | Multiple Singlets | The remaining four aromatic carbons will have distinct chemical shifts. | |

| α-CH | ~55 - 60 | Singlet | The carbon bearing the amino group. | |

| -OCH₃ | ~55 | Singlet | The methoxy carbon. | |

| β-CH₂ | ~35 - 40 | Singlet | The methylene bridge carbon. |

2.4. NMR Analysis Workflow

The following diagram illustrates the logical flow of an NMR experiment, from sample preparation to final structural confirmation.

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

3.1. Principle of ATR-FTIR

We specify the use of an Attenuated Total Reflectance (ATR) accessory because it requires minimal sample preparation. The solid sample is placed directly onto a crystal (e.g., diamond or germanium), and an IR beam is passed through it, allowing for the detection of characteristic vibrational modes.

3.2. Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Application: Place a small amount of the solid 2-Amino-3-(2-methoxyphenyl)propanoic acid powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

3.3. Spectral Interpretation: Identifying Key Vibrations

The FTIR spectrum provides a unique fingerprint, confirming the presence of the key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group Confirmed |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | -COOH |

| N-H Stretch (Amine) | 3200 - 3500 | Medium, often overlaps with O-H | -NH₂ |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | Ar-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, Medium | -CH₂, -CH |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | -COOH |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple Medium to Strong Bands | Benzene Ring |

| C-O Stretch (Ether) | 1200 - 1275 (Aryl) | Strong | Ar-O-CH₃ |

Note: Spectral data for analogous compounds can be found in the NIST Chemistry WebBook.[10][11]

High-Resolution Mass Spectrometry (HRMS): Precise Mass Verification

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. This technique is the gold standard for confirming molecular formula.

4.1. The Power of Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids. It protonates the sample in solution, typically forming a protonated molecular ion ([M+H]⁺), without causing significant fragmentation. This makes the resulting spectrum clean and easy to interpret.

4.2. Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode to generate the [M+H]⁺ ion.

-

Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Analysis: Determine the accurate mass of the most abundant peak and use software to calculate the corresponding elemental formula.

4.3. Data Interpretation: Validating the Formula

For C₁₀H₁₃NO₃, the expected masses are:

-

Monoisotopic Mass: 195.08954 Da[12]

-

Expected [M+H]⁺ Ion: 196.09682 Da

The high-resolution instrument should measure this mass to within a few parts per million (ppm) of the theoretical value, providing unequivocal confirmation of the elemental formula.

4.4. Mass Spectrometry Workflow

Caption: Workflow for HRMS-based formula confirmation.

An Integrated Approach to Absolute Confidence

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods.

-

HRMS confirms the correct elemental formula (C₁₀H₁₃NO₃).

-

FTIR confirms the presence of the required functional groups (-COOH, -NH₂, Ar-O-CH₃).

-

NMR puts the pieces together, confirming the precise connectivity of the atoms—the ortho-substituted ring, the propanoic acid backbone, and the placement of the amine and methoxy groups.

Together, these three techniques provide a self-validating system that leaves no room for structural ambiguity, ensuring that the material being used in downstream applications is exactly what it is intended to be. This rigorous approach is the cornerstone of scientific integrity in research and pharmaceutical development.

References

-

Castro-Puyana, M., Crego, A. L., Marina, M. L., & García-Ruiz, C. (2007). CE methods for the determination of non-protein amino acids in foods. Electrophoresis, 28(22), 4031-45. Available at: [Link]

-

Lee, J. W., Shin, J., & Kim, D. M. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11505-11510. Available at: [Link]

-

Lee, J. W., Shin, J., & Kim, D. M. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. PubMed, 32820928. Available at: [Link]

-

ResearchGate. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay | Request PDF. Retrieved from: [Link]

-

Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from: [Link]

-

MySkinRecipes. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 554184, 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15594562, 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3831656, 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586369, 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. Retrieved from: [Link]

-

University of Southampton. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from: [Link]

-

Kallscheuer, N., & Marienhagen, J. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 715793, (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from: [Link]

-

PubChemLite. (n.d.). 2-amino-3-(3-methoxyphenyl)propanoic acid (C10H13NO3). Retrieved from: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-(p-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-(2-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from: [Link]

-

CP Lab Safety. (n.d.). 2-Amino-3-(2-methoxyphenyl)propanoic acid, min 95%, 100 mg. Retrieved from: [Link]

-

SpectraBase. (n.d.). 2-Amino-3-hydroxy-2-hydroxymethyl-propanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from: [Link]

-

PubChemLite. (n.d.). 3-[(2-methoxyphenyl)amino]propanoic acid (C10H13NO3). Retrieved from: [Link]

-

Aaron Chemicals. (n.d.). 2-Amino-3-(2-methoxyphenyl)propanoic acid. Retrieved from: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-(2-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook. Retrieved from: [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Amino-3-(3-methoxyphenyl)propanoic acid [myskinrecipes.com]

- 7. rsc.org [rsc.org]

- 8. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 10. 3-(p-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 11. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 12. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Screening of Novel Methoxyphenylalanine Derivatives: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the biological screening of novel methoxyphenylalanine derivatives, a class of synthetic amino acid analogs with significant therapeutic potential. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a strategic, field-proven perspective on designing and executing a robust screening cascade. We will explore the causal logic behind experimental choices, from initial broad-spectrum cytotoxicity assessments to targeted mechanistic studies. This guide is designed for researchers, scientists, and drug development professionals, providing detailed methodologies, data interpretation insights, and troubleshooting guidance to ensure scientific integrity and accelerate the identification of promising lead compounds.

Introduction: The Rationale for Screening Methoxyphenylalanine Derivatives

Methoxyphenylalanine derivatives represent a compelling class of novel chemical entities. The incorporation of a methoxy group onto the phenyl ring of phenylalanine can significantly alter the molecule's electronic and steric properties, influencing its lipophilicity, metabolic stability, and interaction with biological targets. Structure-activity relationship (SAR) studies on related phenolic and methoxy-containing compounds have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] For instance, the position and number of methoxy groups can enhance antioxidant activity by modulating the bond dissociation enthalpy of phenolic hydroxyl groups that may be present after metabolic demethylation.[1]

Given this chemical versatility, a systematic and logically structured screening approach is paramount. A "shotgun" approach is inefficient and can lead to the premature dismissal of promising compounds. Instead, a well-designed screening cascade, an iterative suite of assays, is essential to identify and characterize the biological activities of these novel derivatives, eliminate false positives, and identify potential liabilities early in the discovery process.[3][4] This guide will delineate such a cascade, beginning with broad, high-throughput primary screens and progressively narrowing the focus to more complex, resource-intensive secondary and mechanistic assays.

Designing the Screening Cascade: A Strategic Approach

The primary objective of a screening cascade is to enable swift, informed decision-making.[5] The structure of our proposed cascade is based on a tiered approach, moving from general cytotoxicity to specific activities and finally to the mechanism of action. This strategy ensures that resources are focused on compounds with the most promising therapeutic profiles.

The design of a successful screening cascade requires early discussion and definition of the desired attributes of a potential drug candidate.[5] Key questions to address include the intended therapeutic area and the importance of target selectivity.

Tier 1: Primary Screening Protocols

The goal of Tier 1 is to rapidly assess the broad biological activity of the entire compound library using cost-effective, high-throughput methods.

Foundational Cytotoxicity Screening: The MTT Assay

The initial assessment of a compound's effect on cell viability is a critical filter in the drug discovery pipeline.[6] The MTT assay is a reliable and widely used colorimetric method for this purpose.

-

Causality & Rationale: This assay is chosen for its scalability to a 96-well format, making it ideal for screening large numbers of compounds.[7] It measures the metabolic activity of cells, specifically the activity of NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] A reduction in signal indicates either reduced cell proliferation (cytostatic effect) or cell death (cytotoxic effect). We recommend an initial single high-dose screen (e.g., 10-5 M) across a diverse panel of cancer cell lines, similar to the approach used by the National Cancer Institute's NCI-60 screen.[9][10] This provides a broad view of potential anticancer activity and selectivity.

-

Experimental Protocol: MTT Assay for Anticancer Screening

-

Cell Seeding: Seed adherent cancer cells (e.g., from the NCI-60 panel) in 96-well plates at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[9]

-

Compound Treatment: Prepare a 10 mM stock solution of each methoxyphenylalanine derivative in DMSO. Dilute in culture medium and add to wells to achieve the final screening concentration (e.g., 10 µM). Include vehicle controls (DMSO at the same final concentration, typically <0.5%) and untreated controls.[11]

-

Incubation: Incubate plates for 48-72 hours. The duration should be sufficient for the compound to exert its effect and is typically 2-3 cell doubling times.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will form purple formazan crystals.[6][8]

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Mix thoroughly on an orbital shaker for 15 minutes.[10]

-

Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm should be used to subtract background.[7][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Hits are typically defined as compounds that cause >50% growth inhibition.

-

Primary Antimicrobial Screening: Broth Microdilution (MIC)

-

Causality & Rationale: To assess antibacterial and antifungal potential, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13] This method is highly reproducible, scalable, and provides a quantitative measure of potency. We recommend screening against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

-

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: In a 96-well plate, prepare a two-fold serial dilution of each test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). A typical concentration range is 128 µg/mL down to 0.25 µg/mL.[13]

-

Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[12]

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[13]

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600).

-

Tier 2: Hit Confirmation and Secondary Screening

Compounds identified as "hits" in Tier 1 must be validated. The goal of Tier 2 is to confirm their activity, establish dose-response relationships, and perform initial safety assessments.

Dose-Response Analysis and IC50/EC50 Determination

For all hits from Tier 1, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50) for anticancer agents or the half-maximal effective concentration (EC50) for other activities. This is performed by repeating the primary assay (e.g., MTT) with an expanded range of concentrations (typically 8-10 points, log-fold dilutions). This quantitative measure of potency is essential for comparing compounds and guiding SAR.

Counter-Screening for General Toxicity: The LDH Assay

-

Causality & Rationale: A promising anticancer compound should ideally be selective for cancer cells over normal, healthy cells. The Lactate Dehydrogenase (LDH) assay is a crucial counter-screen to assess general cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[14] Measuring LDH release provides a direct indication of cell death. By testing active compounds on a non-cancerous cell line (e.g., normal human fibroblasts), we can establish a preliminary therapeutic window.

-

Experimental Protocol: LDH Cytotoxicity Assay

-

Cell Culture: Seed both a cancer cell line (where activity was observed) and a normal cell line in parallel in 96-well plates.

-

Treatment: Treat cells with a range of concentrations of the hit compound for the same duration as the primary screen. Include three crucial controls: untreated cells (spontaneous LDH release), vehicle control, and a maximum LDH release control (cells lysed with a detergent like Triton X-100).[3]

-

Supernatant Collection: After incubation, centrifuge the plate (e.g., 250 x g for 5 min) and carefully transfer the cell-free supernatant to a new 96-well plate.[3]

-

LDH Reaction: Add the LDH assay reagent mixture to each well of the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.[15]

-

Incubation & Measurement: Incubate at room temperature for up to 30 minutes, protected from light.[14] Measure the absorbance at 490 nm.

-

Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.

-

Preliminary Mechanistic Insight: In Vitro Antioxidant Assays

-

Causality & Rationale: The methoxyphenyl moiety is a common feature in many antioxidant compounds.[1] A simple, cell-free chemical assay can provide rapid, preliminary evidence of antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are the most common methods.[16] They are based on the ability of an antioxidant to donate an electron and quench a stable colored radical.

-

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a working solution of DPPH in methanol with an absorbance of ~1.0 at 517 nm.

-

Reaction: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH working solution.[16]

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Measurement: Measure the decrease in absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

-

Calculation: Calculate the percentage of radical scavenging activity.

-

Tier 3: Advanced Mechanistic Studies

For confirmed, selective leads, Tier 3 assays are employed to elucidate the mechanism of action (MoA). This is critical for lead optimization and further development.

Investigating Cell Death Mechanisms: Apoptosis vs. Necrosis

If a compound is cytotoxic, it is crucial to determine how it kills cells. Apoptosis (programmed cell death) is generally a preferred mechanism for anticancer drugs over necrosis (uncontrolled cell death), which can trigger inflammation.

-

Caspase Activity Assay: A hallmark of apoptosis is the activation of a family of proteases called caspases, with caspase-3 and -7 being key executioners.[17] Fluorometric assays using a specific substrate like Ac-DEVD-AMC are a direct and quantifiable measure of apoptosis.[18]

-

Protocol: Lyse treated and untreated cells. Add the cell lysate to a reaction buffer containing the fluorogenic caspase-3/7 substrate. Incubate and measure the resulting fluorescence (Excitation ~380 nm, Emission ~440 nm). An increase in fluorescence corresponds to an increase in caspase-3/7 activity.[18]

-

Assessing Antiproliferative Effects: Cell Cycle Analysis

A compound may inhibit cancer cell growth without directly killing them (a cytostatic effect). This is often achieved by arresting the cell cycle at specific checkpoints.

-

Cell Cycle Analysis by Flow Cytometry: This technique is the gold standard for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol: Harvest treated and untreated cells, and fix them in cold 70% ethanol to permeabilize the membranes.[8][18] Treat the cells with RNase to remove RNA, which can also bind the dye. Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI). Analyze the DNA content of individual cells using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.

-

Elucidating Target Pathways: Western Blot Analysis

For leads that show promise, identifying the molecular pathways they modulate is the next step. Based on the common roles of related compounds, the MAPK and NF-κB signaling pathways are logical starting points for investigation.[16]

-

Western Blotting: This technique allows for the detection of specific proteins and, crucially, their phosphorylation status, which is a direct indicator of kinase pathway activation.[16][19]

-

Rationale: For the MAPK pathway , one would probe for the phosphorylated forms of key kinases like ERK1/2 (p-ERK) to see if the compound inhibits signaling downstream of growth factor receptors.[15][16] For the NF-κB pathway , a primary regulator of inflammation, one could assess the phosphorylation of IκBα or the translocation of the p65 subunit to the nucleus.[6][16][20]

-

Protocol:

-

Protein Extraction: Lyse treated and untreated cells and quantify the total protein concentration.

-

SDS-PAGE: Separate proteins by size using polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-ERK).[19]

-

Secondary Antibody & Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[19] Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression or phosphorylation.[16]

-

-

Data Presentation and Troubleshooting

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison. This allows for rapid assessment of structure-activity relationships and prioritization of compounds.

Table 1: Summary of Biological Screening Data for Methoxyphenylalanine Derivatives

| Compound ID | Structure (Position of -OCH3) | Primary Screen (% Viability @ 10µM) | IC50 (µM) [Cancer Cell Line] | LDH Cytotoxicity (IC50 µM) [Normal Cell Line] | Selectivity Index (SI = IC50 Normal / IC50 Cancer) | MIC (µg/mL) [S. aureus] |

|---|---|---|---|---|---|---|

| MPA-001 | 2-methoxy | 85.2 ± 5.1 | > 50 | > 50 | - | > 128 |

| MPA-002 | 3-methoxy | 45.1 ± 3.8 | 8.2 ± 0.7 | 41.5 ± 4.2 | 5.1 | 64 |

| MPA-003 | 4-methoxy | 12.5 ± 2.1 | 1.5 ± 0.2 | 35.8 ± 3.9 | 23.9 | 16 |

| ... | ... | ... | ... | ... | ... | ... |

Troubleshooting Common Issues

-

High Variability in Replicates: This is often due to inconsistent cell seeding, pipetting errors, or the "edge effect" in 96-well plates. Ensure a homogenous cell suspension before seeding and consider not using the outer wells of the plate.[11]

-

Low Absorbance/Signal in MTT Assay: This can result from suboptimal cell density, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals. Optimize cell seeding numbers and ensure thorough mixing after adding the solubilization agent.[6][11]

-

Compound Interference: Colored compounds can interfere with absorbance readings, and compounds with reducing properties can directly reduce MTT, leading to false negatives. Run a control with the compound in cell-free medium to check for these effects. If interference is significant, consider alternative viability assays.[6]

Conclusion

The biological screening of novel methoxyphenylalanine derivatives requires a multifaceted, strategic approach that extends beyond simple protocol execution. By employing a tiered screening cascade—beginning with high-throughput primary screens, progressing through rigorous hit validation and counter-screening, and culminating in detailed mechanistic studies—researchers can efficiently and effectively identify lead compounds with genuine therapeutic potential. This guide, grounded in the principles of causality and scientific integrity, provides the necessary framework, protocols, and field-proven insights to navigate the complexities of the drug discovery process and unlock the promise held within this unique chemical class.

References

-

Creative Bioarray. Caspase Activity Assay. [Link]

-

protocols.io. LDH cytotoxicity assay. [Link]

-

NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

-

UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

-

Drug Target Review. Building GPCR screening cascades for lead generation. [Link]

-

National Cancer Institute. NCI-60 Screening Methodology. [Link]

-

Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

-

NIH. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

-

ResearchGate. Outline of the NCI-60 Program. A) Biological evaluation of compounds in... [Link]

-

National Cancer Institute. Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. [Link]

-

NIH. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]

-

NIH. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

-

The Commonwealth Scientific and Industrial Research Organisation (CSIRO). Anticancer drug development guide preclinical screening, clinical trials, and approval. [Link]

-

NIH. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

-

NIH. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

-

Taylor & Francis. NCI-60 – Knowledge and References. [Link]

-

antibodies-online.com. NF-kappa B (NF-kB) Activation Assay Kit. [Link]

-

NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]

-

ResearchGate. Western blot analysis of proteins in the mitogen-activated protein... [Link]

-

ResearchGate. Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF. [Link]

-

MDPI. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. PRECLINICAL EXPERIMENTAL SCREENING MODELS FOR THE ASSESSMENT OF ANTI-CANCER DRUGS. [Link]

-

Nelson Labs. A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. [Link]

-

GARDP Revive. Screening cascade. [Link]

-

ResearchGate. (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. [Link]

-

PubMed. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. [Link]

-

NIH. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. [Link]

-

Concept Life Sciences. Screening Cascade Development Services. [Link]

-

ResearchSquare. Structures of 25 commonly used phenylalanine derivatives 1, p-aminophenylalanine (pAMF). [Link]

-